molecular formula C13H10N4O2S B2963885 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide CAS No. 2034236-96-7

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide

Cat. No.: B2963885
CAS No.: 2034236-96-7
M. Wt: 286.31
InChI Key: OGGULMSNALQNTM-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide is a synthetic heterocyclic compound offered for research purposes. This molecule features a fused furan-pyrazine core linked via a methylene bridge to a thiazole-4-carboxamide group, a structural motif common in the exploration of novel bioactive substances. Furan-carboxamide derivatives have been identified as key scaffolds in medicinal chemistry research, showing promise in various biological investigations. Researchers are exploring these compounds in areas such as infectious disease, with some furan-carboxamides being studied as novel inhibitors of viral pathogens . Furthermore, the thiazole ring is a well-known pharmacophore often associated with antimicrobial activity . The structural combination present in this compound makes it a candidate for screening in projects related to anticancer and antimicrobial agent discovery, as similar molecular frameworks have demonstrated potent antiproliferative effects and the ability to circumvent multidrug resistance in cellular models . Its potential mechanism of action may involve interaction with cellular nucleic acids or enzymes, as related compounds have been shown to form stable intercalative complexes with DNA and attenuate the activity of topoisomerase enzymes . Researchers can utilize this compound as a building block or intermediate for further chemical synthesis or as a reference standard in biological assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-13(11-7-20-8-17-11)16-5-10-12(15-3-2-14-10)9-1-4-19-6-9/h1-4,6-8H,5H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGULMSNALQNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC=CN=C2CNC(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the pyrazine ring: This involves the condensation of diamines with diketones or other suitable precursors.

    Formation of the thiazole ring: This can be synthesized by the cyclization of α-haloketones with thioureas or other sulfur-containing reagents.

    Coupling reactions: The furan, pyrazine, and thiazole intermediates are then coupled together using appropriate coupling agents and conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Furanones, pyrazine N-oxides, and thiazole S-oxides.

    Reduction: Dihydropyrazine derivatives and reduced thiazole derivatives.

    Substitution: Substituted furan, pyrazine, and thiazole derivatives.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide has various scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: It is used in studies to understand the biological pathways and mechanisms of action of heterocyclic compounds.

    Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole vs. Triazole Carboxamide Derivatives

A key structural analog replaces the thiazole ring with a 1,2,3-triazole, as seen in N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS: 2034423-24-8). Key differences include:

  • Synthetic Routes : Triazoles are often synthesized via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas thiazoles may require condensation of thioamides with α-halo ketones .
Property Thiazole-4-carboxamide (Target) Triazole-4-carboxamide (Analog)
Molecular Formula C₁₇H₁₃N₅O₂S C₁₈H₁₄N₆O₂
Molecular Weight ~363.4 g/mol 346.3 g/mol
Key Heteroatoms S, N N only
Common Synthesis Strategy Carboxylate-amine coupling Click chemistry

Pyrazine vs. Pyridine Core Analog

2-(4-Pyridinyl)thiazole-5-carboxamide derivatives (e.g., 4-methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) replace the pyrazine core with pyridine. Key distinctions:

  • Aromaticity and Basicity : Pyrazine’s two nitrogen atoms enhance electron-deficient character and lower basicity compared to pyridine.
  • Biological Interactions : Pyridine derivatives often exhibit improved solubility and metabolic stability, as seen in kinase inhibitors .

Substituent Variations

  • Furan vs. Trifluoromethyl Groups : In N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide (), trifluoromethyl groups enhance lipophilicity and metabolic resistance, whereas the furan in the target compound may improve π-π stacking interactions .
  • Amide Side Chains: Morpholinomethyl substituents () increase hydrophilicity, contrasting with the target compound’s simpler methyl-thiazole linkage.

Computational and Experimental Data

While the provided evidence lacks explicit bioactivity data for the target compound, structural analogs highlight trends:

  • Triazole analogs are explored for antimicrobial activity, leveraging their hydrogen-bonding capacity .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrazine ring, and a furan moiety, which contribute to its diverse biological activities. The structural formula can be represented as follows:

C14H12N4O2S\text{C}_{\text{14}}\text{H}_{\text{12}}\text{N}_{\text{4}}\text{O}_{\text{2}}\text{S}

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound was evaluated against various pathogens, showing promising results in inhibiting bacterial growth.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Pseudomonas aeruginosa0.500.55

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed that the compound induces apoptosis in cancer cell lines, demonstrating its potential as an antitumor agent.

Cell Line IC50 (μM) Mechanism of Action
MCF-70.46Inhibition of cell proliferation
A5490.39Induction of autophagy without apoptosis
NCI-H4600.30Inhibition of Aurora-A kinase

The compound's ability to inhibit key pathways involved in cancer progression highlights its potential for therapeutic applications in oncology .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • DNA Gyrase Inhibition : The compound exhibited an IC50 of 31.64 μM against DNA gyrase, suggesting a mechanism similar to that of quinolone antibiotics.
  • Dihydrofolate Reductase (DHFR) Inhibition : With an IC50 of 2.67 μM, this inhibition is critical for disrupting folate metabolism in pathogens and cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various derivatives, this compound was found to be one of the most effective compounds against resistant strains of Staphylococcus epidermidis. The study highlighted the need for further optimization to enhance its bioavailability and reduce toxicity .

Case Study 2: Anticancer Potential

A series of experiments conducted on the MCF7 breast cancer cell line showed that treatment with this compound resulted in significant growth inhibition and apoptosis induction, making it a candidate for further development as an anticancer drug .

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